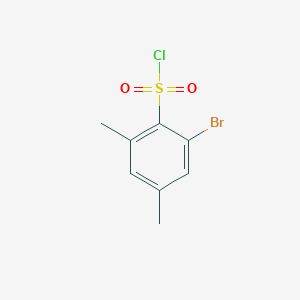

2-Bromo-4,6-dimethylbenzenesulfonyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Bromo-4,6-dimethylbenzenesulfonyl chloride is an organic compound with the molecular formula C8H8BrClO2S. It is a derivative of benzenesulfonyl chloride, featuring bromine and methyl substituents on the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4,6-dimethylbenzenesulfonyl chloride typically involves the sulfonylation of 2-bromo-4,6-dimethylbenzene. The reaction is carried out using chlorosulfonic acid (ClSO3H) as the sulfonylating agent. The reaction conditions include maintaining a low temperature to control the exothermic nature of the reaction and prevent side reactions.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors to ensure precise control over reaction conditions, such as temperature and pressure, to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4,6-dimethylbenzenesulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by nucleophiles such as amines or alcohols.

Oxidation and Reduction Reactions: The compound can be involved in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under controlled conditions.

Major Products Formed

Substitution Reactions: The major products are sulfonamides, sulfonate esters, or sulfonate salts, depending on the nucleophile used.

Oxidation Reactions: The products can include sulfonic acids or other oxidized derivatives.

Scientific Research Applications

2-Bromo-4,6-dimethylbenzenesulfonyl chloride has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound can be used to modify biomolecules, such as proteins and peptides, through sulfonylation reactions.

Medicine: It is involved in the synthesis of drug candidates and active pharmaceutical ingredients (APIs).

Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-4,6-dimethylbenzenesulfonyl chloride involves the formation of a sulfonyl chloride intermediate, which can react with nucleophiles to form sulfonamide or sulfonate products. The molecular targets include nucleophilic sites on biomolecules or other organic compounds, leading to the formation of stable sulfonyl derivatives.

Comparison with Similar Compounds

Similar Compounds

- 4-Bromo-3,5-dimethylbenzenesulfonyl chloride

- 4-Bromo-2,3-dimethylbenzenesulfonyl chloride

- 2-Bromo-3,4-dimethylbenzenesulfonyl chloride

Uniqueness

2-Bromo-4,6-dimethylbenzenesulfonyl chloride is unique due to its specific substitution pattern on the benzene ring, which can influence its reactivity and the types of products formed in chemical reactions. The presence of both bromine and methyl groups can also affect its physical and chemical properties, making it distinct from other similar compounds.

Biological Activity

2-Bromo-4,6-dimethylbenzenesulfonyl chloride is a sulfonyl chloride compound that has garnered attention due to its potential biological activities. This article reviews the existing literature on its biological effects, including antioxidant and anticancer properties, as well as its role in synthetic organic chemistry.

Antioxidant Activity

Recent studies have indicated that compounds related to 2-bromo derivatives exhibit significant antioxidant properties. For instance, research has shown that certain brominated compounds can ameliorate oxidative stress in cellular models by reducing reactive oxygen species (ROS) generation and enhancing the expression of antioxidant enzymes such as Thioredoxin Reductase (TrxR1) and Heme Oxygenase-1 (HO-1) . The specific mechanisms through which these compounds exert their antioxidant effects are still under investigation but may involve modulation of cellular signaling pathways.

Anticancer Properties

The anticancer potential of sulfonyl chlorides, including 2-bromo derivatives, has been explored in various studies. One notable study demonstrated that brominated compounds could inhibit cell proliferation in cancer cell lines through mechanisms that may involve apoptosis induction and cell cycle arrest . For example, the MTT assay revealed a dose-dependent reduction in cell viability when treated with these compounds, suggesting their potential as therapeutic agents in cancer treatment.

Study 1: Antioxidant Effects in Keratinocytes

A study assessed the effects of various brominated compounds on HaCaT keratinocytes subjected to oxidative stress induced by hydrogen peroxide. The results indicated that treatment with these compounds significantly reduced oxidative damage and enhanced cell viability compared to untreated controls . The expression levels of TrxR1 and HO-1 were also notably increased, highlighting the protective role of these compounds against oxidative stress.

Study 2: Anticancer Activity Against Pancreatic Cancer Cells

Another investigation focused on the effects of 2-bromo derivatives on pancreatic cancer cells (Panc-1). The results showed that these compounds inhibited cell proliferation and induced apoptosis through caspase activation pathways. The study utilized flow cytometry to analyze cell cycle distribution and confirmed a significant increase in sub-G1 phase cells indicative of apoptosis .

Data Summary

| Property | Finding |

|---|---|

| Antioxidant Activity | Reduces ROS; increases TrxR1 and HO-1 expression |

| Anticancer Activity | Inhibits proliferation in cancer cells; induces apoptosis |

| Cell Line Studies | Effective in HaCaT and Panc-1 cells |

Properties

IUPAC Name |

2-bromo-4,6-dimethylbenzenesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrClO2S/c1-5-3-6(2)8(7(9)4-5)13(10,11)12/h3-4H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFUGPNORIVRXHF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)Br)S(=O)(=O)Cl)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrClO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.57 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.